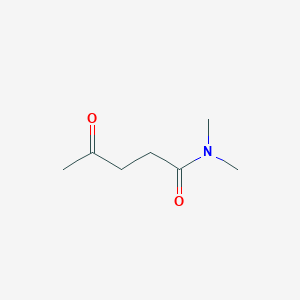
N,N-dimethyl-4-oxopentanamide
Description
N,N-Dimethyl-4-oxopentanamide (CAS RN: 13458-51-0, ChemSpider ID: 75326) is a substituted amide with the molecular formula C₇H₁₃NO₂ and a molecular mass of 143.186 g/mol . Its structure features a pentanamide backbone with a ketone group at the 4th position and two methyl groups attached to the amide nitrogen. Key identifiers include:
- SMILES:
CC(=O)CCC(=O)N(C)C - InChIKey:
HZGHSXQROPQLCJ-UHFFFAOYSA-N - Synonyms: Levulinamide, N,N-dimethyl; 4-oxo-pentanoic acid dimethylamide .
The compound exhibits diverse ion adduct behavior in mass spectrometry, as evidenced by predicted collision cross-section (CCS) values for its ionic forms (e.g., [M+H]⁺: 131.7 Ų, [M+Na]⁺: 140.5 Ų) .
Properties
CAS No. |
13458-51-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
InChI Key |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
Canonical SMILES |
CC(=O)CCC(=O)N(C)C |
Other CAS No. |
13458-51-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-oxopentanamide can be synthesized through the reaction of levulinic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include carbodiimides or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous addition of levulinic acid and dimethylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyllevulinic acid.
Reduction: It can be reduced to form N,N-dimethyl-4-hydroxyvaleramide.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N,N-Dimethyllevulinic acid.
Reduction: N,N-Dimethyl-4-hydroxyvaleramide.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-oxopentanamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. In industrial applications, its reactivity is harnessed to produce desired chemical transformations.
Comparison with Similar Compounds
N,N-Diethyl-4-oxopentanamide
A closely related analogue, N,N-diethyl-4-oxopentanamide (C₉H₁₇NO₂), substitutes the methyl groups on the amide nitrogen with ethyl groups. Key differences include:
| Property | N,N-Dimethyl-4-oxopentanamide | N,N-Diethyl-4-oxopentanamide |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₂ |
| Molecular Mass | 143.186 g/mol | 171.24 g/mol (calculated) |
| SMILES | CC(=O)CCC(=O)N(C)C |
CCN(CC)C(=O)CCC(=O)C |
| InChIKey | HZGHSXQROPQLCJ-UHFFFAOYSA-N |
VDRYTURBQHVHLA-UHFFFAOYSA-N |
| Substituent Bulk | Smaller (methyl) | Larger (ethyl) |
Structural and Functional Implications :
- Lipophilicity : The ethyl groups increase hydrophobicity, likely elevating the logP value and altering solubility profiles.
Collision Cross-Section (CCS) Data Comparison
The dimethyl compound’s CCS values vary significantly across adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 131.7 |
| [M+Na]⁺ | 166.08386 | 140.5 |
| [M+NH₄]⁺ | 161.12846 | 138.8 |
| [M-H]⁻ | 142.08736 | 131.0 |
These data highlight its utility in mass spectrometry-based identification, where sodium adducts ([M+Na]⁺) exhibit the largest CCS . Comparable CCS trends are expected for the diethyl analogue, but experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


